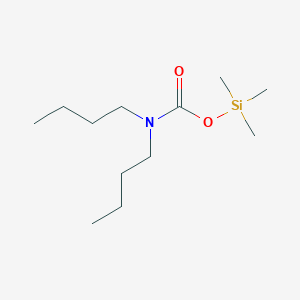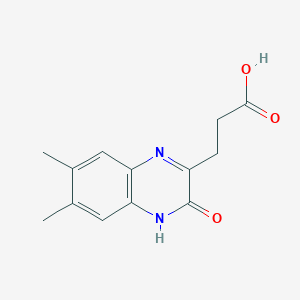![molecular formula C15H13N3O B11863183 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 59026-74-3](/img/structure/B11863183.png)
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanon ist eine heterocyclische Verbindung, die zur Familie der Pyrazolopyridine gehört. . Die Struktur dieser Verbindung umfasst einen Pyrazolring, der mit einem Pyridinring verschmolzen ist, mit einem Methyl- und einem Phenylsubstituenten an bestimmten Positionen, was es zu einem einzigartigen und interessanten Molekül für Forschung und Entwicklung macht.
Vorbereitungsmethoden
Die Synthese von 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanon kann durch verschiedene Synthesewege erreicht werden. Eine übliche Methode beinhaltet die Kondensation von 5-Amino-3-methyl-1-phenylpyrazol mit einem geeigneten Aldehyd oder Keton unter sauren Bedingungen . Die Reaktion verläuft typischerweise über die Bildung einer Zwischenstufe, einer Schiff'schen Base, die dann zum gewünschten Pyrazolopyridinstruktur cyclisiert. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysator, umfassen, um höhere Ausbeuten und Reinheiten zu erzielen .
Analyse Chemischer Reaktionen
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, bestimmte Lösungsmittel wie Ethanol oder Dichlormethan und kontrollierte Temperaturen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanon hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Medizinische Chemie: Die Verbindung wird wegen ihrer potenziellen biologischen Aktivität, wie entzündungshemmender, antimikrobieller und krebshemmender Eigenschaften, als Therapeutikum untersucht.
Biologische Studien: Es wird in der biologischen Forschung verwendet, um seine Wechselwirkungen mit verschiedenen biologischen Zielstrukturen und -wegen zu verstehen.
Chemische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle mit potenziellen pharmazeutischen Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Beispielsweise kann es mit Kinasen oder anderen Signalproteinen interagieren und zelluläre Prozesse wie Proliferation, Apoptose oder Entzündung modulieren .
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological research to understand its interactions with various biological targets and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as proliferation, apoptosis, or inflammation .
Vergleich Mit ähnlichen Verbindungen
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin: Diese Verbindung hat eine ähnliche Pyrazolopyridinstruktur, jedoch fehlt der Ethanonsubstituent.
6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin: Ähnlich der Zielverbindung, jedoch ohne die Ethangruppe.
Die Einzigartigkeit von 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanon liegt in seinen spezifischen Substituenten, die unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen können .
Eigenschaften
CAS-Nummer |
59026-74-3 |
|---|---|
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-(6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C15H13N3O/c1-10-14(11(2)19)8-12-9-16-18(15(12)17-10)13-6-4-3-5-7-13/h3-9H,1-2H3 |
InChI-Schlüssel |
FREJWILPEWGJPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C=NN(C2=N1)C3=CC=CC=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



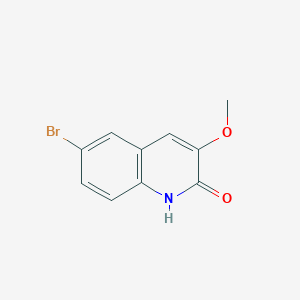
![tert-butyl N-[(5-cyano-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate](/img/structure/B11863106.png)
![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)

![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)

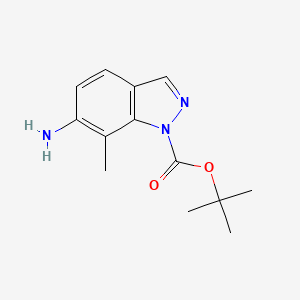
![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
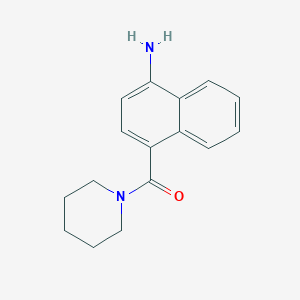
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
